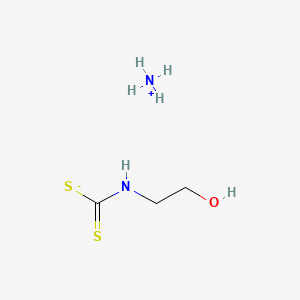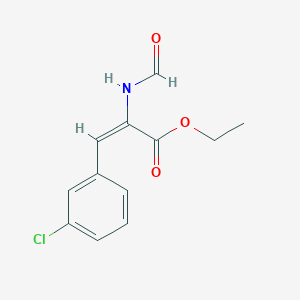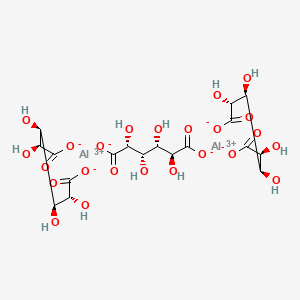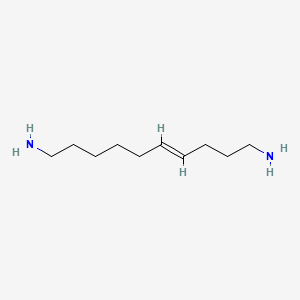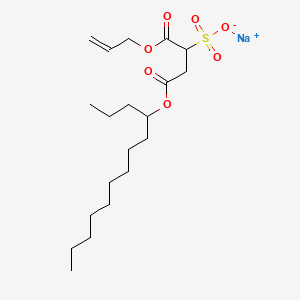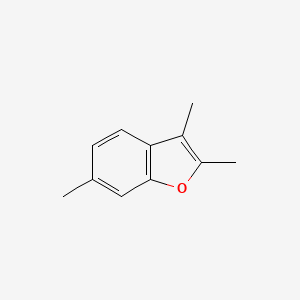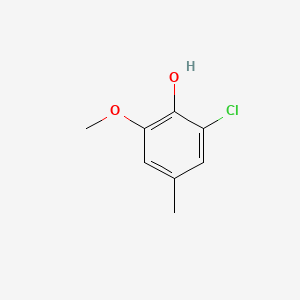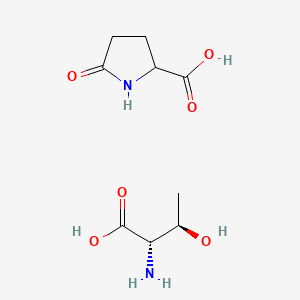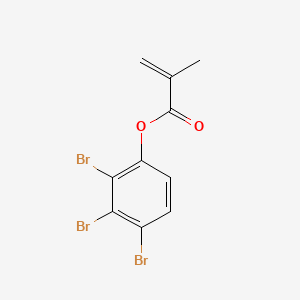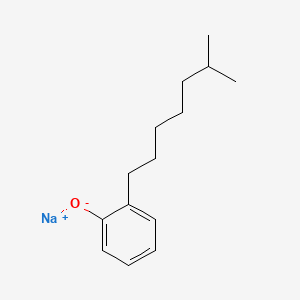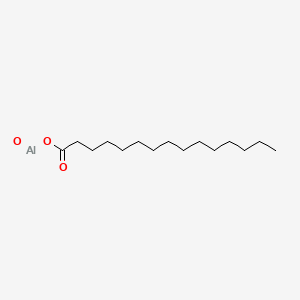
Oxo(pentadecanoato-O)aluminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Oxo(pentadecanoato-O)aluminium is generally synthesized by reacting pentadecanoic acid with aluminium oxide . The specific synthetic route and reaction conditions can be adjusted based on the desired yield and purity. Industrial production methods often involve controlled environments to avoid reactions with strong oxidizing agents and strong acids, which could lead to hazardous situations .
Análisis De Reacciones Químicas
Oxo(pentadecanoato-O)aluminium undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of aluminium oxides and other by-products.
Reduction: It can be reduced using suitable reducing agents, although this is less common.
Substitution: The compound can undergo substitution reactions where the pentadecanoate group is replaced by other ligands.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Oxo(pentadecanoato-O)aluminium has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which oxo(pentadecanoato-O)aluminium exerts its effects involves the formation of aluminium-oxygen bonds. These bonds are crucial in various catalytic processes and in the stabilization of the compound in different environments . The molecular targets and pathways involved include interactions with other metal oxides and organic ligands, which facilitate its use in various applications .
Comparación Con Compuestos Similares
Oxo(pentadecanoato-O)aluminium can be compared with other similar compounds such as:
Aluminium oxide nanoparticles: These are widely used in catalysis and biomedical applications but differ in their structural properties and reactivity.
Aluminium alkoxide: This compound is used in the production of high-porosity materials and has similar applications in industry.
Aluminium hydrides: These are used in hydrogen storage and have different chemical properties compared to this compound.
The uniqueness of this compound lies in its specific reactivity and the ability to form stable aluminium-oxygen bonds, making it valuable in various scientific and industrial applications .
Propiedades
Número CAS |
94266-40-7 |
|---|---|
Fórmula molecular |
C15H29AlO3 |
Peso molecular |
284.37 g/mol |
Nombre IUPAC |
oxoalumanyl pentadecanoate |
InChI |
InChI=1S/C15H30O2.Al.O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17;;/h2-14H2,1H3,(H,16,17);;/q;+1;/p-1 |
Clave InChI |
VAYOKWHISSVFSI-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCC(=O)O[Al]=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


